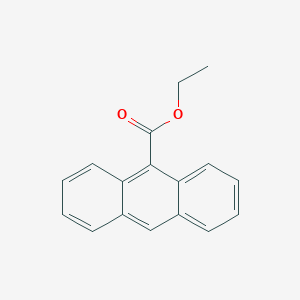

Ethyl anthracene-9-carboxylate

描述

Ethyl anthracene-9-carboxylate is an organic compound with the molecular formula C17H14O2. It is an ester derivative of anthracene-9-carboxylic acid, where the carboxyl group is esterified with an ethyl group. This compound is known for its aromatic structure, which includes a three-ring anthracene system, making it a subject of interest in various chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:

Anthracene-9-carboxylic acid+EthanolAcid catalystEthyl anthracene-9-carboxylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of anthracene-9-methanol derivatives.

Substitution: The aromatic rings of this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-9-methanol derivatives.

Substitution: Nitro, sulfo, and halo derivatives of this compound.

科学研究应用

Chemistry

EAC serves as a precursor in synthesizing various anthracene derivatives, which are crucial for studying photophysical and photochemical properties. It has been utilized in:

- Photonic Materials : Its ability to undergo radical-induced photochromism makes it suitable for developing optical switching devices and photonic materials .

Biology

Research into EAC's biological activities has indicated potential applications in:

- Antimicrobial Agents : Studies have shown that EAC exhibits antimicrobial properties against certain pathogens.

- Anticancer Research : Investigations into its effects on cancer cell lines suggest it may influence cellular metabolism and signaling pathways, indicating potential as a therapeutic agent .

Medicine

Ongoing research focuses on EAC's role in drug development, particularly targeting specific molecular pathways involved in disease processes. Its interaction with enzymes like manganese peroxidase and laccase highlights its potential in biomedicine .

Industry

EAC is utilized in producing dyes, pigments, and organic semiconductors due to its stable aromatic structure. Its electronic properties make it valuable in:

Case Study 1: Photogenerated Stable Radicals

A study demonstrated that EAC can generate stable radicals upon light irradiation, which are essential for optical switching applications. The research highlighted the compound's utility in developing new materials for photochromic systems .

Case Study 2: Antimicrobial Activity

Research published in PubMed explored the antimicrobial efficacy of EAC against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Drug Development

A recent investigation into EAC's interaction with cancer cell lines revealed its ability to modulate gene expression related to apoptosis, pointing towards its use as a lead compound in anticancer drug development .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Precursor for anthracene derivatives | Important for studying photophysical properties |

| Biology | Antimicrobial and anticancer research | Exhibits significant growth inhibition against pathogens |

| Medicine | Potential therapeutic agent | Influences cellular signaling pathways |

| Industry | Production of dyes and organic semiconductors | Valuable in OLED technology |

作用机制

The mechanism of action of ethyl anthracene-9-carboxylate involves its interaction with molecular targets through its aromatic system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Anthracene-9-carboxylic acid: The parent compound, which lacks the ethyl ester group.

Ethyl anthracene-9-methanol: A reduced form of ethyl anthracene-9-carboxylate.

Anthraquinone derivatives: Oxidized forms of anthracene compounds.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid and other derivatives. The presence of the ethyl group enhances its solubility in organic solvents and can influence its interaction with biological targets.

生物活性

Ethyl anthracene-9-carboxylate (EAC) is an organic compound with the molecular formula C17H14O2, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of this compound

EAC is an ester derivative of anthracene-9-carboxylic acid, characterized by its aromatic structure that includes a three-ring anthracene system. Its unique properties have led to investigations into its applications in both medicinal chemistry and materials science.

1. Photochemical Properties:

EAC exhibits radical-induced photochromism and photomagnetism when irradiated with light. This property is significant for applications in optical devices and materials science. The compound undergoes a color change upon light exposure, which can be detected visually, indicating its potential use in photonic applications.

2. Interaction with Enzymes:

EAC has been shown to interact with various enzymes, including:

- Manganese Peroxidase (MnP)

- Lignin Peroxidase (LiP)

- Laccase

- 1,2-Dioxygenase

- 2,3-Dioxygenase

These interactions suggest that EAC may influence metabolic pathways and cellular functions through enzyme modulation .

EAC's biochemical properties are critical to understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 258.29 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; sensitive to light |

The compound's large π-conjugated structure may affect its bioavailability and stability, which are important factors in pharmacokinetics.

Biological Activity

1. Antimicrobial Activity:

Research indicates that EAC possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further exploration for potential therapeutic applications.

2. Anticancer Properties:

EAC has shown promise in anticancer research, particularly in screenings against the National Cancer Institute's 60 cell line panel. Preliminary studies suggest that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

Study 1: Anticancer Screening

In a study evaluating the anticancer activity of EAC, researchers found that it induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism highlights the compound's potential as a lead candidate for drug development targeting specific molecular pathways involved in tumor growth .

Study 2: Enzyme Interaction Analysis

A detailed analysis of EAC's interaction with MnP revealed that it could enhance the enzyme's activity, suggesting a role in lignin degradation processes. This finding has implications for bioremediation and biofuel production .

化学反应分析

Bromination at the Anthracene Core

Ethyl anthracene-9-carboxylate undergoes electrophilic aromatic substitution at position 10 of the anthracene ring to form ethyl 10-bromoanthracene-9-carboxylate . This reaction introduces a bromine atom, enabling subsequent cross-coupling or substitution reactions.

| Reaction Component | Details |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 40°C |

| Time | 5 hours |

| Product | Ethyl 10-bromoanthracene-9-carboxylate |

The brominated derivative retains the ethyl ester group, with the bromine atom serving as a reactive site for further transformations .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed cross-coupling reactions, such as:

Suzuki–Miyaura Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Boron Partner | Aryl/alkyl boronic acid |

| Product | Biaryl or alkyl-substituted anthracene derivatives |

Stille Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd₂(dba)₃ |

| Ligand | AsPh₃ |

| Organotin Reagent | R–SnBu₃ (R = aryl, vinyl) |

| Solvent | Toluene |

These reactions enable the introduction of diverse substituents at position 10, expanding applications in materials science.

Nucleophilic Aromatic Substitution

The bromine atom in ethyl 10-bromoanthracene-9-carboxylate undergoes nucleophilic substitution under mild conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydroxylation | KOH, H₂O, 80°C | Ethyl 10-hydroxyanthracene-9-carboxylate |

| Amination | NH₃, CuI, 100°C | Ethyl 10-aminoanthracene-9-carboxylate |

These substitutions retain the ester group while introducing functional groups for further derivatization.

Heterocycle Formation

This compound derivatives serve as precursors for heterocyclic systems. For example, ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate is synthesized via a nitrile oxide cycloaddition:

| Step | Conditions | Yield |

|---|---|---|

| Oxime Formation | Hydroxylamine HCl, NaOAc, THF/EtOH/H₂O, RT, 96 h | 99% |

| Cycloaddition | Ethylacetoacetate, Na/EtOH, RT, 20 h | 97% |

The product forms a fused isoxazole ring system, demonstrating the ester’s utility in constructing complex architectures .

Photochemical Reactivity

While not directly documented for the ethyl ester, 9-anthracenecarboxylic acid exhibits radical-induced photochromism under visible light . This suggests potential photochemical applications for the ester in optoelectronic materials.

属性

IUPAC Name |

ethyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGJDFIKOFIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505568 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-54-7 | |

| Record name | Ethyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?

A1: this compound has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []

Q2: How does this compound pack in its crystal structure?

A2: The crystal structure of this compound is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.

Q3: Has this compound been used in the synthesis of other materials?

A3: Yes, this compound has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。